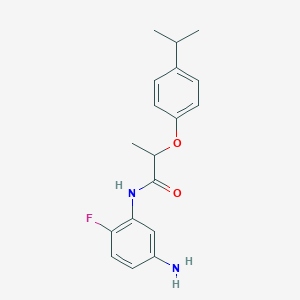
N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide
Vue d'ensemble
Description
“N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide” is a chemical compound with the molecular formula C18H21FN2O2 and a molecular weight of 316.38 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (NH2) attached to a fluorophenyl group (C6H4F), which is connected to a propanamide group (CH2CH2CONH2) that is also attached to an isopropylphenoxy group (C6H4OCH(CH3)2) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of fluorinated compounds is crucial for developing new pharmaceuticals and materials. For example, the practical synthesis of fluorinated biphenyls, as demonstrated by Qiu et al. (2009), highlights the importance of developing efficient synthesis methods for fluorinated compounds, which are key intermediates in the manufacture of various pharmaceuticals, including anti-inflammatory and analgesic materials (Qiu et al., 2009).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of fluorinated compounds is essential for their development into effective therapeutics. The review by Nugteren-van Lonkhuyzen et al. (2015) on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including fluorinated amphetamines, underscores the complexity of predicting health risks associated with these substances and the necessity for thorough research in these areas (Nugteren-van Lonkhuyzen et al., 2015).
Applications in Cancer Therapy
Fluorinated compounds have found significant applications in cancer therapy, as evidenced by the widespread use of fluoropyrimidines like 5-Fluorouracil (5-FU) and related compounds. Gmeiner (2020) reviewed the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in treating cancer, highlighting the synthesis methods, mechanisms of action, and the potential for personalized medicine (Gmeiner, 2020). Similarly, the clinical applications of fluorouracil and its derivatives, as reviewed by Heidelberger and Ansfield (1963), emphasize the clinical usefulness of these compounds in palliating advanced cancer patients (Heidelberger & Ansfield, 1963).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-11(2)13-4-7-15(8-5-13)23-12(3)18(22)21-17-10-14(20)6-9-16(17)19/h4-12H,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIDOMZFWAGHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



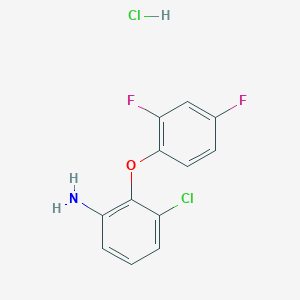
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
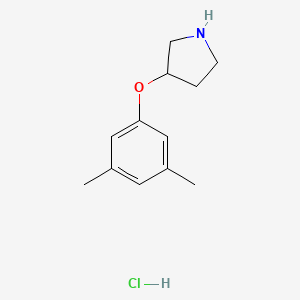
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
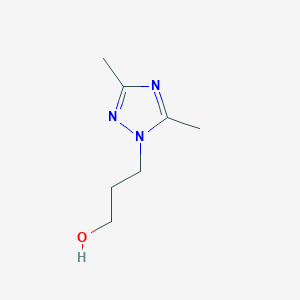
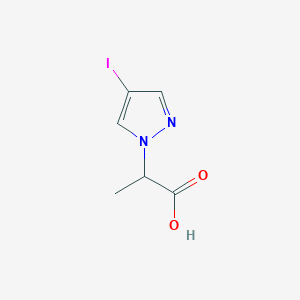
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)

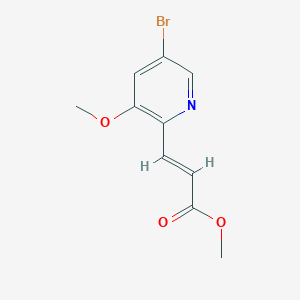
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
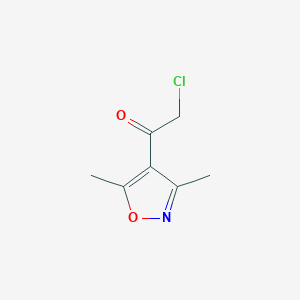

![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)